molecular formula C13H12N2O2 B11807188 Methyl 2-(o-tolyl)pyrimidine-5-carboxylate

Methyl 2-(o-tolyl)pyrimidine-5-carboxylate

Cat. No.: B11807188
M. Wt: 228.25 g/mol
InChI Key: ANFGTERFWVIGAO-UHFFFAOYSA-N
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Description

Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(o-tolyl)pyrimidine-5-carboxylate typically involves the reaction of o-toluidine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(o-tolyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions include substituted pyrimidines, carboxylic acids, alcohols, and amines, depending on the specific reaction and conditions used.

Scientific Research Applications

Methyl 2-(o-tolyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(o-tolyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate

Comparison: Methyl 2-(o-tolyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 2-(2-methylphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-5-3-4-6-11(9)12-14-7-10(8-15-12)13(16)17-2/h3-8H,1-2H3

InChI Key

ANFGTERFWVIGAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)OC

Origin of Product

United States

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